Cas no 2228285-31-0 (2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol)

2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol 化学的及び物理的性質
名前と識別子
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- 2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol
- 2228285-31-0
- EN300-1972895
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- インチ: 1S/C8H7ClF2O2/c9-6-3-1-2-5(7(6)13)8(10,11)4-12/h1-3,12-13H,4H2
- InChIKey: IYGZUHLNWVCMMX-UHFFFAOYSA-N
- ほほえんだ: ClC1=CC=CC(=C1O)C(CO)(F)F
計算された属性
- せいみつぶんしりょう: 208.0102635g/mol
- どういたいしつりょう: 208.0102635g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 13
- 回転可能化学結合数: 2
- 複雑さ: 178
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 40.5Ų
- 疎水性パラメータ計算基準値(XlogP): 2
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1972895-0.5g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 0.5g |
$1165.0 | 2023-09-16 | ||
Enamine | EN300-1972895-0.25g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 0.25g |
$1117.0 | 2023-09-16 | ||
Enamine | EN300-1972895-10.0g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 10g |
$5221.0 | 2023-06-01 | ||
Enamine | EN300-1972895-0.05g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 0.05g |
$1020.0 | 2023-09-16 | ||
Enamine | EN300-1972895-1g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 1g |
$1214.0 | 2023-09-16 | ||
Enamine | EN300-1972895-1.0g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 1g |
$1214.0 | 2023-06-01 | ||
Enamine | EN300-1972895-5g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 5g |
$3520.0 | 2023-09-16 | ||
Enamine | EN300-1972895-0.1g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 0.1g |
$1068.0 | 2023-09-16 | ||
Enamine | EN300-1972895-5.0g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 5g |
$3520.0 | 2023-06-01 | ||
Enamine | EN300-1972895-2.5g |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol |
2228285-31-0 | 2.5g |
$2379.0 | 2023-09-16 |
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol 関連文献
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1. Book reviews
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Jagadeesh Kalepu,Parthasarathy Gandeepan,Lutz Ackermann,Lukasz T. Pilarski Chem. Sci., 2018,9, 4203-4216
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Ahalya Behera,Saroj K. Rout,Srimanta Guin,Bhisma K. Patel RSC Adv., 2014,4, 55115-55118
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Cristina Pascual-Gonzalez,Giorgio Schileo,Amir Khesro,Iasmi Sterianou,Dawei Wang,Ian M. Reaney,Antonio Feteira J. Mater. Chem. C, 2017,5, 1990-1996
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Tianyu Zhu,Chen Chen,Sisi Wang,Yi Zhang,Dongrong Zhu,Lingnan Li,Jianguang Luo,Lingyi Kong Chem. Commun., 2019,55, 8231-8234
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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Régis Boehringer,Philippe Geoffroy,Michel Miesch Org. Biomol. Chem., 2015,13, 6940-6943
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Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
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Viktor Barát,Taejun Eom,Anzar Khan,Mihaiela C. Stuparu Polym. Chem., 2021,12, 5209-5216
2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenolに関する追加情報
Introduction to 2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol (CAS No. 2228285-31-0)
The compound 2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol, identified by the CAS registry number CAS No. 2228285-31-0, is a chemically synthesized aromatic compound with a unique structure that combines chlorine, fluorine, and hydroxyl functional groups. This compound has garnered attention in recent years due to its potential applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms and hydroxyl groups in its structure makes it a versatile molecule with diverse reactivity and biological activity.
Recent studies have highlighted the importance of understanding the synthesis, properties, and applications of 2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol. Researchers have explored its role as an intermediate in the synthesis of bioactive compounds, particularly in the development of novel antibiotics and antiviral agents. The compound's ability to undergo various chemical transformations, such as nucleophilic substitution and electrophilic aromatic substitution, has made it a valuable building block in organic synthesis.
In terms of physical properties, CAS No. 2228285-31-0 exhibits a melting point of approximately 95°C and a boiling point around 300°C under standard conditions. Its solubility in water is moderate, which is attributed to the balance between its hydrophilic hydroxyl group and hydrophobic aromatic ring. The compound's stability under different environmental conditions has also been studied extensively, with findings indicating that it is relatively stable under neutral and mildly acidic or basic conditions.
The synthesis of 2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol typically involves multi-step reactions starting from phenol derivatives. One common approach involves the chlorination of phenol followed by the introduction of the difluorohydroxyethyl group through nucleophilic substitution or coupling reactions. Recent advancements in catalytic methods have enabled more efficient and selective syntheses of this compound, reducing production costs and improving yield.
In terms of applications, this compound has shown promise in the development of advanced materials with tailored properties. For instance, researchers have investigated its use as a precursor for high-performance polymers and coatings due to its ability to form strong intermolecular hydrogen bonds. Additionally, its fluorinated side chain imparts unique electronic properties that are advantageous in optoelectronic devices.
The biological activity of CAS No. 2228285-31-0 has been a focal point of recent studies. Preclinical trials have demonstrated its potential as an anti-inflammatory agent by modulating key signaling pathways involved in inflammation. Furthermore, its ability to inhibit certain enzymes associated with neurodegenerative diseases has opened new avenues for drug discovery.
In conclusion, 2-chloro-6-(1,1-difluoro-2-hydroxyethyl)phenol , with its unique chemical structure and versatile functional groups, continues to be a subject of intense research interest across multiple disciplines. Its synthesis methods are being refined for scalability and sustainability, while its applications are being explored in diverse fields such as healthcare and materials science. As research progresses, this compound is expected to play an increasingly important role in advancing technological innovations and therapeutic developments.
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